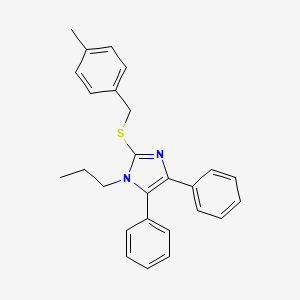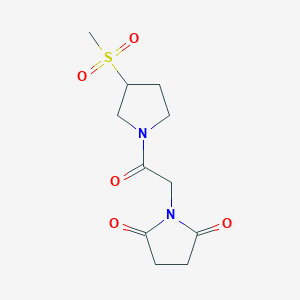![molecular formula C17H17F3N2O2S B2626841 (3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone CAS No. 866009-05-4](/img/structure/B2626841.png)
(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone is a complex organic compound with the molecular formula C17H17F3N2O2S and a molecular weight of 370.39 g/mol This compound is characterized by the presence of a methoxy group attached to a thienyl ring, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the trifluoromethyl group can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone: Unique due to its combination of methoxy, thienyl, trifluoromethyl, and piperazine moieties.
Indole Derivatives: Compounds with similar structural features, such as indole rings, which also exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(3-methoxythiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-24-14-5-10-25-15(14)16(23)22-8-6-21(7-9-22)13-4-2-3-12(11-13)17(18,19)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCINUVVZWXSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2626763.png)


![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2626771.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

![4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2626779.png)
![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
